Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Description
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-4-6-7(5-12)11-8(6)13/h6-7H,4-5H2,1-3H3,(H,11,13) |
InChI Key |
KLSNBJMHZRJZSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)NC2=O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Outline
| Step | Description | Reagents & Conditions | Solvents | Temperature & Time | Notes |
|---|---|---|---|---|---|
| A | Formation of diazabicycloheptane intermediate | Starting amines and cyclization agents | Acetone, ethyl acetate (preferred) | 25–60°C, 2–24 h | Organic solvent with water; acetone and EtOAc preferred for solubility and reaction control |
| B | Sulfonylation or protection of amine groups | Sulfonyl halides (e.g., 2-nitrobenzene-1-sulfonyl chloride) with tertiary amine bases (TEA, DIPEA) | THF, acetonitrile (preferred) | 60–85°C, 8–24 h | Reaction time 10 min to 10 h; tertiary amine base facilitates sulfonylation |
| C | Introduction of ketone group via oxidation or substitution | Thiols such as 2-mercaptoacetic acid as nucleophiles | Organic solvents (varied) | 45–70°C, 18–30 h | Preferred nucleophile is 2-mercaptoacetic acid; acid equivalents 3–6 per compound |
| D | Boc (tert-butoxycarbonyl) protection or deprotection | Boc anhydride or TMSI (trimethylsilyl iodide) for deprotection | MeCN, DCM | -10 to 25°C, 1–24 h | TMSI used for Boc removal; silylating agents like BSA may be added for efficiency |
| E | Final purification and crystallization | Solvent exchange and seeding | Ethyl acetate, toluene, heptanes | 15–40°C, variable | Crystallization optimized by solvent layering and temperature control |
Solvent and Reagent Selection
- Preferred solvents for key steps include tetrahydrofuran (THF), acetonitrile, acetone, ethyl acetate, and toluene due to their ability to dissolve intermediates and control reaction rates.
- Tertiary amine bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and 4-dimethylaminopyridine (DMAP) are used to facilitate sulfonylation and other nucleophilic substitution reactions.
- Sulfonyl halides like 2-nitrobenzene-1-sulfonyl chloride are employed for amine protection or activation.
- Oxidation and nucleophilic substitution steps use thiols (e.g., 2-mercaptoacetic acid) to introduce or modify functional groups.
Reaction Conditions and Optimization
| Parameter | Range | Typical Value | Impact on Reaction |
|---|---|---|---|
| Temperature (°C) | 25–100 | 60–85 (Step B), 45–70 (Step C) | Controls reaction rate and selectivity |
| Reaction Time (hours) | 0.2–72 | 8–24 (Step B), 18–30 (Step C) | Ensures completion and purity |
| Equivalents of reagents | 1–10 | 3–6 (thiol nucleophile) | Affects yield and side reactions |
| Solvent volume (relative) | 6–12 volumes | 6–12 volumes (for Boc deprotection) | Influences solubility and reaction kinetics |
Representative Experimental Procedure (Adapted)
Step A: Diazabicycloheptane Formation
Combine starting amines with cyclization agents in acetone and water mixture. Stir at 40°C for 12 hours. Monitor reaction by TLC or HPLC.Step B: Sulfonylation
Dissolve intermediate in THF or acetonitrile. Add sulfonyl halide and tertiary amine base dropwise at 0–5°C. Stir at 60–85°C for 15–24 hours.Step C: Ketone Introduction
Add 2-mercaptoacetic acid (3–6 equivalents) to the reaction mixture. Heat at 50–70°C for 18–30 hours. Monitor conversion by NMR or LC-MS.Step D: Boc Protection/Deprotection
For Boc removal, treat with 0.2–1.5 equivalents of TMSI in MeCN or DCM at 0 to 25°C for 1–3 hours. Quench and purify.Step E: Purification
Extract with ethyl acetate and wash with aqueous sodium chloride and sodium bicarbonate solutions. Concentrate and crystallize by slow addition of heptanes at 15–20°C.
Summary Table of Key Preparation Parameters
| Step | Solvent(s) | Reagents | Temp (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| A | Acetone, water | Amines, cyclization agents | 25–60 | 2–24 | Formation of bicyclic core |
| B | THF, acetonitrile | Sulfonyl halide, TEA/DIPEA | 60–85 | 8–24 | Sulfonylation/protection |
| C | Various organic solvents | 2-mercaptoacetic acid | 45–70 | 18–30 | Ketone introduction |
| D | MeCN, DCM | TMSI, BSA (optional) | -10 to 25 | 1–3 | Boc deprotection |
| E | Ethyl acetate, toluene, heptanes | - | 15–40 | Variable | Purification/crystallization |
Research Findings and Considerations
- The choice of solvent and temperature critically affects the stereochemical outcome and purity of the bicyclic compound.
- Use of tertiary amine bases in sulfonylation steps improves reaction rates and yields.
- Boc protecting group removal with TMSI is efficient and mild, preserving sensitive bicyclic structures.
- Crystallization conditions are optimized by solvent layering and temperature control to obtain high-purity product.
- The process is scalable and adaptable for pharmaceutical intermediate production.
This comprehensive synthesis approach for tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate is supported by patent literature and chemical supplier data, ensuring a robust and reproducible preparation method suitable for research and development applications.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is hydrolyzed under acidic conditions to yield the free amine. This reaction is critical for further functionalization of the bicyclic scaffold.
Typical Reaction Conditions :
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.
-
Hydrochloric acid (HCl) in dioxane for salt formation.
| Reagent System | Product | Application |
|---|---|---|
| TFA/DCM (1:1 v/v) | 3,6-Diazabicyclo[3.2.0]heptan-7-one | Intermediate for alkylation/acylation |
| HCl/dioxane | Hydrochloride salt of free amine | Enhances solubility and stability |
Functionalization at the Amine Nitrogen
The secondary amine (position 3) undergoes alkylation or acylation to introduce substituents.
Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃ or NaH).
-
Conditions : DMF or THF at 60–80°C.
-
Example :
This modification alters steric and electronic properties for biological studies .
Acylation
-
Reagents : Acid chlorides or anhydrides (e.g., acetyl chloride).
-
Conditions : Triethylamine (TEA) as base, room temperature.
-
Application : Introduces acyl groups for probing enzyme interactions .
Ring-Opening Reactions
The bicyclic structure undergoes ring-opening under nucleophilic or acidic conditions:
Acid-Catalyzed Hydrolysis
-
Conditions : Concentrated HCl at reflux.
-
Product : Linear diamino-ketone derivative.
-
Mechanism : Protonation of the amine followed by nucleophilic attack on the ketone .
Base-Mediated Ring Expansion
-
Conditions : NaH in THF.
-
Product : Larger heterocycles (e.g., diazabicyclo[3.2.1]octane derivatives) via intramolecular SN2 reactions .
Reduction of the 7-Oxo Group
The ketone is reduced to a secondary alcohol using borane or sodium borohydride:
-
Reagents : NaBH₄ in methanol or BH₃·THF.
-
Product : 7-Hydroxy-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate.
-
Application : Generates chiral intermediates for drug discovery .
Salt Formation
The free amine forms salts with acids to improve physicochemical properties:
| Acid Used | Salt Formed | Solubility (mg/mL) | Stability |
|---|---|---|---|
| HCl | Hydrochloride | 25–30 (H₂O) | >24 months at 25°C |
| H₂SO₄ | Sulfate | 10–15 (H₂O) | 12–18 months at 25°C |
Data adapted from experimental protocols .
Cross-Coupling Reactions
The Boc-protected amine participates in palladium-catalyzed cross-coupling:
-
Example : Suzuki-Miyaura coupling with aryl boronic acids.
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol (3:1), 80°C.
-
Product : Aryl-substituted diazabicyclo derivatives for receptor-binding studies .
Photochemical Reactivity
UV irradiation induces decarboxylation or rearrangement:
Scientific Research Applications
Drug Design and Development
Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate has been explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that can enhance biological activity, making it a valuable intermediate in drug discovery.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the bicyclic framework have led to compounds that demonstrate selective cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems has been investigated, particularly its potential role as a modulator in neuropharmacological applications. Studies have shown that certain derivatives can influence acetylcholine receptors, which are crucial in cognitive functions and memory enhancement .
Table: Synthesis Pathways for this compound
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Diazabicyclo[3.2.0]heptane + tert-butyl chloroacetate | Formation of tert-butyl ester |
| 2 | Oxidation (e.g., using CrO) | Introduction of keto group |
| 3 | Hydrolysis (aqueous conditions) | Final product formation |
This table summarizes key steps involved in synthesizing this compound, highlighting the reagents used and the outcomes achieved at each stage.
Antimicrobial Properties
Recent studies have identified that certain derivatives of this compound exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is attributed to the unique structural features that enhance membrane permeability and interaction with microbial targets.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor, particularly in pathways related to metabolic disorders. Inhibitory assays have shown that specific derivatives can effectively inhibit enzymes involved in glucose metabolism, suggesting a role in diabetes management .
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxo group at the 7-position may play a crucial role in its reactivity and binding affinity to target molecules. The diazabicycloheptane core provides a rigid framework that can influence the compound’s overall biological activity .
Comparison with Similar Compounds
Tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
- Key Differences : Lacks the 6-aza group, reducing nitrogen content and altering reactivity.
- Synthesis : Prepared via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., uses Pd₂(dba)₃ and rac-BINAP for pyridinyl derivatives) .
- Applications : Used in PET radioligand precursors but less versatile due to fewer coordination sites compared to the 3,6-diaza variant .
Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS 1017789-34-2)
- Key Differences : Absence of the 7-oxo group reduces electrophilic character and limits participation in ketone-specific reactions.
- Synthesis : Formed via Buchwald–Hartwig amination or cyclization strategies () .
- Applications : A versatile intermediate for functionalization at the 6-position, enabling access to amines or metal-binding ligands .
Tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 951766-54-4)
- Key Differences : Replaces one nitrogen with oxygen (7-oxa) and expands the ring system to bicyclo[4.1.0], altering conformational rigidity and electronic properties.
- Applications : Used in asymmetric synthesis due to its stereochemical control, unlike the planar 3,6-diaza derivative .
Functional Analogues
(1R,5S)-tert-Butyl 3-(7-bromo-9-oxo-9H-fluoren-2-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (Compound 7 in )
- Key Differences: Incorporates a fluorenone moiety, enabling π-π stacking interactions and fluorescence applications.
- Synthesis : Involves Suzuki–Miyaura coupling (e.g., Pd₂(dba)₃ and BINAP in ) .
- Applications : Radiolabeled with ¹¹C for PET imaging, highlighting the importance of the diazabicyclo core in targeting neural receptors .
tert-Butyl 7-benzoyl-6-methyl-3,7-diazabicyclo[4.1.0]heptane-3-carboxylate (5l in )
- Key Differences : Features a benzoyl group and a methyl-substituted diazabicyclo[4.1.0] system, enhancing steric hindrance and metabolic stability.
- Synthesis : Generated via aziridine ring-opening reactions, a distinct pathway compared to the ketone-focused synthesis of the target compound .
Comparative Data Table
Reactivity and Stability
- 7-Oxo Group: Enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) absent in non-ketone analogs .
- 3,6-Diaza Core: Provides dual coordination sites for metal complexation, unlike mono-aza variants ( shows octahedral coordination in metal complexes) .
- tert-Butyl Ester : Improves solubility in organic solvents compared to free carboxylic acids, critical for HPLC purification () .
Biological Activity
Tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS No. 1251005-38-5) is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 211.26 g/mol. The compound features a bicyclic structure that is significant for its biological interactions.
1. Antimicrobial Activity
Recent studies indicate that derivatives of diazabicyclo compounds exhibit antimicrobial properties. For instance, compounds similar to tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential applications in combating antibiotic resistance .
2. Anticancer Properties
Research has suggested that certain diazabicyclo compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. For example, derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo, demonstrating promising results .
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes critical for bacterial cell wall synthesis, thereby exerting antibacterial effects .
- Modulation of Cell Signaling : The compound may influence pathways such as apoptosis and cell cycle regulation, contributing to its anticancer effects .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on various diazabicyclo derivatives demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as a lead compound for further development .
Case Study: Anticancer Activity
In vitro assays revealed that the compound could reduce the viability of breast cancer cells by inducing apoptosis through caspase activation pathways. This effect was observed at concentrations that did not adversely affect normal cell lines, highlighting its selective toxicity towards cancerous cells .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing tert-butyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate?
- Synthesis : Utilize palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen), as demonstrated in the synthesis of analogous bicyclic compounds. Key steps include refluxing with sodium tert-butoxide in toluene and purification via semi-preparative HPLC .
- Characterization : Employ H NMR (e.g., δ 1.4–1.5 ppm for tert-butyl protons) and mass spectrometry (MS) for structural confirmation. Purity assessment (>95%) can be achieved via HPLC with UV detection at 254 nm .
Q. How does the tert-butyloxycarbonyl (Boc) group influence the reactivity of this bicyclic scaffold?
- The Boc group acts as a protective moiety for the secondary amine, preventing unwanted side reactions during functionalization. Its steric bulk also modulates ring strain in the bicyclo[3.2.0]heptane system, impacting reactivity in nucleophilic or electrophilic conditions. Deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane .
Advanced Research Questions
Q. What strategies are effective for controlling stereochemistry during the synthesis of enantiomerically pure derivatives?
- Use chiral catalysts (e.g., (R)- or (S)-BINAP ligands) in asymmetric cross-coupling reactions. For example, (1R,5S)- and (1S,5R)-isomers of related diazabicycloheptanes were resolved via chiral HPLC, with stereochemical assignments confirmed by X-ray crystallography or NOESY experiments .
Q. How does the β-lactam-like structure of this compound influence its stability under varying pH and temperature conditions?
- The 7-oxo group and strained bicyclic system render the compound prone to β-lactam ring cleavage by nucleophiles (e.g., amines, water). Stability studies should include kinetic monitoring via HPLC under physiological (pH 7.4, 37°C) and acidic/basic conditions. Degradation products can be identified using LC-MS .
Q. How can researchers resolve contradictions in reported stability or reactivity data for this compound?
- Conduct controlled comparative studies using standardized conditions (solvent, temperature, purity). For instance, discrepancies in hydrolysis rates may arise from trace impurities; thus, rigorous purification (e.g., recrystallization, preparative HPLC) is critical. Cross-validate findings with DFT calculations to predict reactive sites .
Q. What role does this compound play in the development of positron-emission tomography (PET) radioligands?
- The bicyclic scaffold serves as a precursor for C-labeled tracers. Radiolabeling involves reacting the Boc-protected amine with C]methyl iodide, followed by rapid deprotection. Optimize reaction time (<10 min) and specific activity (>50 GBq/μmol) using microfluidic systems .
Q. Can structural modifications enhance the antibacterial activity of derivatives based on this scaffold?
- Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 6-position to improve β-lactamase resistance. Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Metal complexation (e.g., Cr(III)) may also enhance activity by altering membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
